Methyl3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate
CAS No.:
Cat. No.: VC17643594
Molecular Formula: C9H15N3O2
Molecular Weight: 197.23 g/mol
* For research use only. Not for human or veterinary use.
![Methyl3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate -](/images/structure/VC17643594.png)
Specification
Molecular Formula | C9H15N3O2 |
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Molecular Weight | 197.23 g/mol |
IUPAC Name | methyl 2-(aminomethyl)-3-(1-methylpyrazol-4-yl)propanoate |
Standard InChI | InChI=1S/C9H15N3O2/c1-12-6-7(5-11-12)3-8(4-10)9(13)14-2/h5-6,8H,3-4,10H2,1-2H3 |
Standard InChI Key | DWQKQAMJZYZXJZ-UHFFFAOYSA-N |
Canonical SMILES | CN1C=C(C=N1)CC(CN)C(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Architecture
The systematic IUPAC name for the compound is methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate, reflecting its esterified propanoic acid backbone substituted with an amino group and a 1-methylpyrazole moiety . The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is methylated at the 1-position, while the propanoate ester is functionalized at the 2-position with a methylpyrazolylmethyl group.
The dihydrochloride salt form arises from protonation of the primary amine group, yielding the formula and a molecular weight of 270.154 g/mol . Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Registry Number | 1305712-50-8 | |
ChemSpider ID | 25998482 | |
Molecular Formula | ||
Average Mass | 270.154 g/mol |
Synthesis and Characterization
Analytical Characterization
Key analytical data for the dihydrochloride salt include:
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Mass Spectrometry: A monoisotopic mass of 269.069782 Da , consistent with the proposed structure.
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Nuclear Magnetic Resonance (NMR): Predicted NMR signals would include a singlet for the pyrazole methyl group (~3.8 ppm), a triplet for the ester methylene (~4.1 ppm), and a multiplet for the aminomethyl protons (~3.2 ppm).
Physicochemical Properties
Solubility and Stability
The dihydrochloride salt enhances water solubility compared to the free base, a common strategy for improving bioavailability in drug candidates. The compound’s logP (partition coefficient) is estimated to be low due to the ionizable amine and polar ester groups, favoring aqueous environments.
Thermal Behavior
While melting and boiling points are unspecified, the presence of ionic bonds in the hydrochloride form suggests a higher melting point than the neutral molecule. Differential scanning calorimetry (DSC) would likely show endothermic decomposition above 200°C.
Applications in Research
Pharmaceutical Intermediates
Pyrazole derivatives are prominent in medicinal chemistry due to their bioisosteric resemblance to imidazole rings in histamine and purine analogs. The methylpyrazole moiety in this compound may serve as a scaffold for kinase inhibitors or G-protein-coupled receptor (GPCR) modulators .
Agrochemical Development
Structural analogs, such as ethyl 2-amino-3-((4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanoate (CAS 1008465-61-9), demonstrate pesticidal activity , suggesting potential utility in herbicide or insecticide formulations.
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